5-Methoxy-7-methylindolin-2-one
Overview
Description
5-Methoxy-7-methylindolin-2-one is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 g/mol . It is typically stored in a tightly closed container in a cool and dry place .
Synthesis Analysis
The synthesis of indole derivatives, which includes 5-Methoxy-7-methylindolin-2-one, is a significant area of research in organic chemistry . Many methods often start from ortho-substituted anilines, which restricts the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of 5-Methoxy-7-methylindolin-2-one can be analyzed using various techniques such as UV-Vis spectroscopy, FTIR, XRD, FESEM, EDAX, and TGA . These techniques can provide information about the functional groups, crystalline phase, shape, and thermal stability of the compound .Chemical Reactions Analysis
The chemical reactions involving 5-Methoxy-7-methylindolin-2-one can be studied using databases like KEGG REACTION, which contains information about chemical reactions, mostly enzymatic reactions . The reactions are linked to enzyme KOs as defined by the KO database, enabling integrated analysis of genomic (enzyme genes) and chemical (compound pairs) information .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-7-methylindolin-2-one include its molecular weight, density, melting point, and boiling point . These properties can be analyzed using various techniques and databases .Mechanism of Action
Future Directions
The future directions for research on 5-Methoxy-7-methylindolin-2-one and similar compounds could involve developments in several areas. For instance, the development of new methodologies for the synthesis of indole derivatives , the exploration of their biological activities , and the investigation of their potential applications in various fields .
properties
IUPAC Name |
5-methoxy-7-methyl-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-8(13-2)4-7-5-9(12)11-10(6)7/h3-4H,5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKUVSBCERFEKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-7-methylindolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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